molecular formula C21H27N3O4S B1192183 Autogramin-2

Autogramin-2

Cat. No.: B1192183
M. Wt: 417.5 g/mol
InChI Key: PNSFNXURLSDVRV-UHFFFAOYSA-N
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Description

Autogramin-2 is a potent inhibitor of autophagy, a cellular process that degrades and recycles cellular components. It effectively inhibits autophagy induced by starvation and mTORC1 inhibition (Rapamycin) with IC50 values of 0.27 μM and 0.14 μM, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Autogramin-2, chemically known as tert-butyl 2-(4-isopropoxybenzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, can be synthesized through a series of organic reactionsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as recrystallization and chromatography. The final product is typically stored as a solid at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Autogramin-2 undergoes various chemical reactions, including nucleophilic substitution and oxidation. It is known to react with nucleophiles such as amines and thiols, forming stable adducts. The compound also undergoes oxidation reactions, leading to the formation of sulfoxides and sulfones .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents like DMSO and acetonitrile, as well as oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from the reactions of this compound include its oxidized derivatives, such as sulfoxides and sulfones. These products retain the core structure of the compound but exhibit different chemical properties .

Scientific Research Applications

Autogramin-2 has a wide range of applications in scientific research:

    Chemistry: It is used as a tool compound to study autophagy and related cellular processes.

    Biology: Researchers use this compound to investigate the role of autophagy in various biological systems, including its impact on cell survival and death.

    Medicine: The compound is being explored for its potential therapeutic applications in diseases where autophagy plays a critical role, such as cancer and neurodegenerative disorders.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting autophagy pathways

Mechanism of Action

Autogramin-2 exerts its effects by selectively targeting the cholesterol transfer protein GRAMD1A (GRAM domain containing 1A). It competes with cholesterol binding to the StART domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity. This inhibition disrupts the formation of autophagosomes, the cellular structures responsible for autophagy, leading to the suppression of the autophagic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to selectively inhibit the cholesterol transfer protein GRAMD1A, making it a valuable tool for studying the role of cholesterol in autophagy. Its high potency and specificity distinguish it from other autophagy inhibitors, providing researchers with a powerful compound to dissect the molecular mechanisms underlying autophagy .

Properties

IUPAC Name

tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSFNXURLSDVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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